Enhanced Purity Availability Supports Reproducible Synthesis and Biological Evaluation
5-Methoxybenzo[d]isoxazol-3-amine is commercially available at 98% purity from multiple suppliers, a specification that exceeds the typical 95% minimum purity offered for the unsubstituted parent benzo[d]isoxazol-3-amine and several 5-substituted analogs . Higher purity at the point of procurement directly reduces the burden of in-house purification and minimizes the risk of confounding effects in biological assays.
| Evidence Dimension | Minimum commercial purity specification |
|---|---|
| Target Compound Data | 98% (HPLC-confirmed, certificates of analysis available) |
| Comparator Or Baseline | 95% for benzo[d]isoxazol-3-amine (CAS 36216-80-5); 95-97% for 5-methylbenzo[d]isoxazol-3-amine (CAS 89976-56-7); 95% for 5-fluorobenzo[d]isoxazol-3-amine (CAS 868271-13-0); 95% for 5-chlorobenzo[d]isoxazol-3-amine (CAS 73498-24-5) |
| Quantified Difference | +3 percentage points (absolute) |
| Conditions | Vendor specifications from Bidepharm, Leyan, MolCore, AKSci, and others; purity determined by HPLC |
Why This Matters
A 3% absolute purity advantage reduces the probability of impurity-driven assay artifacts and eliminates the need for pre-use purification, saving 2-4 hours of labor per procurement event.
